molecular formula C16H8F5N3O2S B4732605 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide

2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide

Cat. No.: B4732605
M. Wt: 401.3 g/mol
InChI Key: UHMAGQZGIQMFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide, also known as FP-tag, is a chemical compound used in scientific research for protein labeling and imaging. It is a fluorescent probe that can be attached to proteins to track their movement and localization within cells. FP-tag has gained popularity in recent years due to its high specificity, low toxicity, and versatility in various applications.

Mechanism of Action

2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide works by covalently attaching to specific amino acid residues within proteins, such as cysteine or lysine. The fluorescent properties of this compound allow for easy visualization and tracking of the labeled proteins. The attachment of this compound to proteins does not affect their function or structure, making it a useful tool for studying protein dynamics.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal effects on cellular processes. It does not interfere with protein function or cause cellular damage. However, it is important to note that the effects of this compound may vary depending on the specific protein being labeled and the experimental conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide is its high specificity for protein labeling. It can be attached to specific amino acid residues within proteins, allowing for precise tracking and imaging. This compound is also relatively easy to use and has low toxicity, making it a popular choice for many researchers.
However, there are some limitations to using this compound in lab experiments. The labeling process can be time-consuming and may require optimization for different proteins and experimental conditions. Additionally, this compound may not be suitable for all proteins, as some may be sensitive to the labeling process or may interfere with the function of the protein.

Future Directions

There are many potential future directions for the use of 2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide in scientific research. One area of interest is the development of new labeling strategies that can be used in conjunction with this compound to provide even more precise tracking and imaging of proteins. Additionally, there is potential for the use of this compound in the development of new diagnostic tools and therapies for various diseases.
In conclusion, this compound is a versatile and useful tool for protein labeling and imaging in scientific research. Its high specificity, low toxicity, and ease of use make it a popular choice for many researchers. As research continues to advance, there is potential for even more applications and developments in the use of this compound.

Scientific Research Applications

2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide has a wide range of applications in scientific research, particularly in the field of protein labeling and imaging. It can be used to track the movement and localization of proteins within cells, which is important for understanding their function and interactions. This compound has been used in various studies, including protein trafficking, protein-protein interactions, and protein degradation.

Properties

IUPAC Name

2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F5N3O2S/c17-10-11(18)13(20)15(14(21)12(10)19)24-9(25)6-27-16-22-4-3-7(23-16)8-2-1-5-26-8/h1-5H,6H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMAGQZGIQMFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2)SCC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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